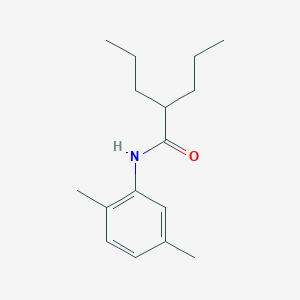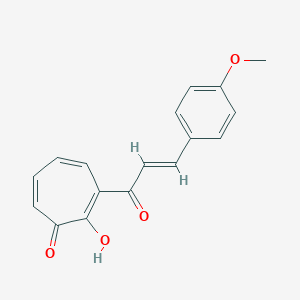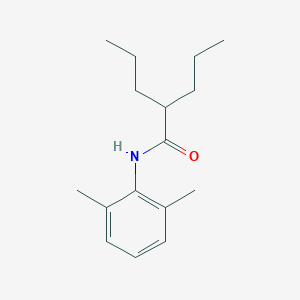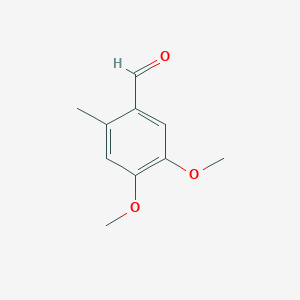
4,5-Dimethoxy-2-methylbenzaldehyde
概要
説明
4,5-Dimethoxy-2-methylbenzaldehyde is a chemical compound with the CAS Number: 7721-62-2 . It has a molecular weight of 180.2 and its IUPAC name is 4,5-dimethoxy-2-methylbenzaldehyde . It is stored under an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 4,5-Dimethoxy-2-methylbenzaldehyde involves the oxidation of anethole to anisaldehyde, which is then subjected to a Baeyer-Villiger oxidation reaction with performic or peracetic acid .Molecular Structure Analysis
The molecular formula of 4,5-Dimethoxy-2-methylbenzaldehyde is C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c1-7-4-9 (12-2)10 (13-3)5-8 (7)6-11/h4-6H,1-3H3 .Chemical Reactions Analysis
4,5-Dimethoxy-2-methylbenzaldehyde is used in the preparation of phenylamine derivative as potential psychotomimetics .Physical And Chemical Properties Analysis
4,5-Dimethoxy-2-methylbenzaldehyde has a melting point of 86-87°C and a boiling point of 298.4°C at 760 mmHg . It has a density of 1.089g/cm3 . It is soluble in dichloromethane, dimethyl sulfoxide, and methanol, and slightly soluble in water .科学的研究の応用
Photochemistry and Quantum Chemistry
- 4,5-Dimethoxy-2-methylbenzaldehyde has been studied for its effects on the photochemical conversion of 2-methylbenzaldehydes to quinodimethanes, an important reaction in photochemistry (Charlton & Koh, 1988).
- It's also relevant in discussions about the influence of dimethoxy groups on ring geometry in ortho-dimethoxybenzene derivatives, contributing to the understanding of molecular structure and geometry (Krygowski et al., 1998).
Synthesis and Chemical Transformations
- The compound has applications in the synthesis of complex molecules. For instance, its use in the one-pot synthesis of specific dihydropyridines demonstrates its versatility in organic synthesis (Maru & Shah, 2013).
- It has been used in the synthesis of sesamol derivatives, indicating its utility in creating bioactive compounds and pharmaceutical intermediates (Fukui et al., 1969).
- Also, its conversion to hydroxybenzaldehydes, significant in various chemical syntheses, showcases its role in synthetic organic chemistry (Sinhababu & Borchardt, 1983).
Optical and Spectroscopic Studies
- The compound is instrumental in optical studies, especially in the synthesis of metal complexes with specific optical properties, highlighting its potential in materials science and nanotechnology (Mekkey et al., 2020).
- In addition, it plays a role in the study of photoinduced conversions in organic compounds, useful for understanding photoreactive materials (Görner, 2005).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
4,5-dimethoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIZEUOAFVZZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227965 | |
| Record name | 4,5-Dimethoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-methylbenzaldehyde | |
CAS RN |
7721-62-2 | |
| Record name | 4,5-Dimethoxy-2-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxy-2-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7721-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dimethoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIMETHOXY-2-METHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX979Y8NW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



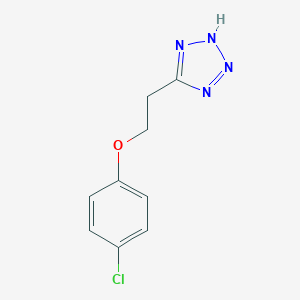
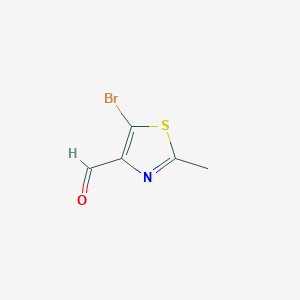
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
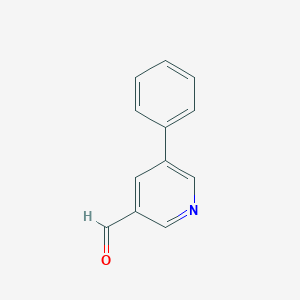
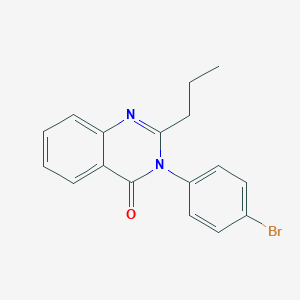
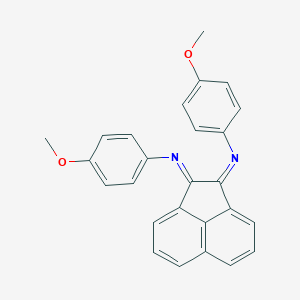
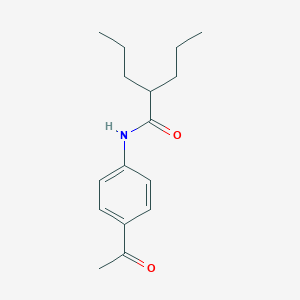
![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
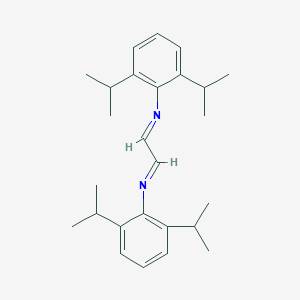
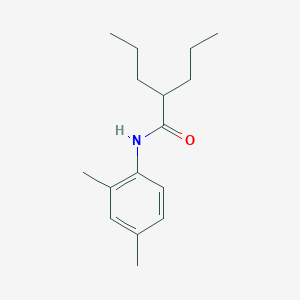
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
